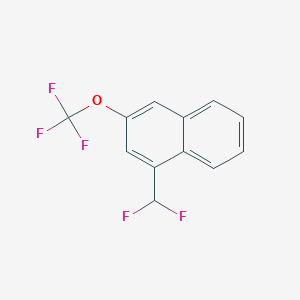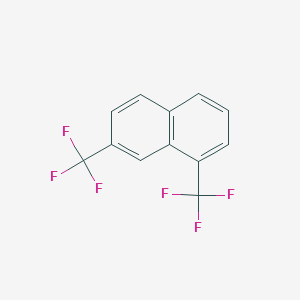
1,7-Bis(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 1 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Bis(trifluoromethyl)naphthalene can be synthesized through radical trifluoromethylation of naphthalene derivatives. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions . The reaction typically proceeds via the formation of trifluoromethyl radicals, which then add to the naphthalene ring at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Photoredox catalysis using visible light has also been explored as a green and sustainable method for trifluoromethylation reactions .
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used under acidic conditions to introduce additional substituents onto the naphthalene ring.
Major Products Formed
Substituted Naphthalenes: Depending on the reagents used, various substituted naphthalenes can be formed, which may have different functional groups attached to the naphthalene core.
Oxidized Derivatives: Oxidation reactions can yield products such as naphthoquinones, which have applications in organic synthesis and materials science.
Scientific Research Applications
1,7-Bis(trifluoromethyl)naphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,7-Bis(trifluoromethyl)naphthalene is primarily related to the electronic effects of the trifluoromethyl groups. These groups are highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, the trifluoromethyl groups can enhance the binding affinity of the compound to specific molecular targets, such as enzymes or receptors, by increasing hydrophobic interactions and improving metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(trifluoromethyl)naphthalene: Similar to 1,7-Bis(trifluoromethyl)naphthalene, but with trifluoromethyl groups at the 1 and 8 positions.
1,4-Bis(trifluoromethyl)benzene: A benzene derivative with two trifluoromethyl groups.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups on the naphthalene ring, which can influence its electronic properties and reactivity. This unique structure makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C12H6F6 |
|---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
1,7-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-5-4-7-2-1-3-10(9(7)6-8)12(16,17)18/h1-6H |
InChI Key |
UADFPDPVGMYWEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


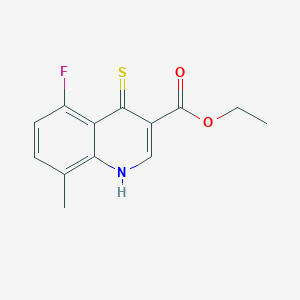
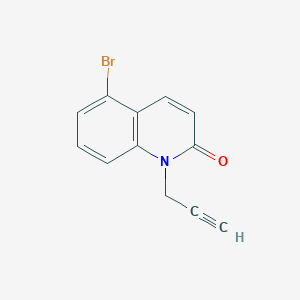
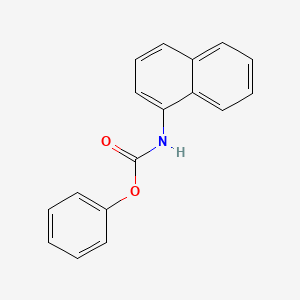




![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)
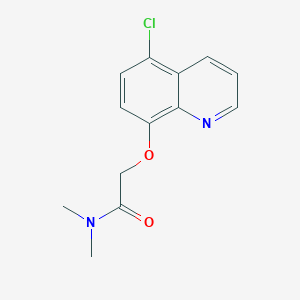

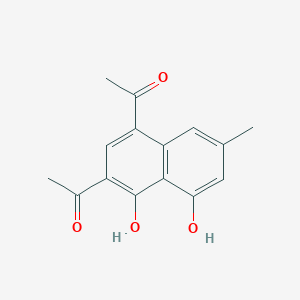
![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)

